

Comprehensive Technical Guide: 2-(2-Methoxy-4-methylphenoxy)-4-methylphenylamine

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Compound of Interest

Compound Name: 2-(2-Methoxy-4-methylphenoxy)-4-methylphenylamine

CAS No.: 946716-57-0

Cat. No.: B3172227

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CAS Registry Number: 946716-57-0 Formula: C₁₅H₁₇NO₂ Molecular Weight: 243.30 g/mol [1][2][3]

Part 1: Executive Summary & Chemical Identity[3] The Molecule at a Glance

2-(2-Methoxy-4-methylphenoxy)-4-methylphenylamine is a specialized diaryl ether amine widely utilized as a high-value intermediate in the synthesis of bioactive heterocycles and pharmaceutical agents.[1][2][3][4][5] Structurally, it consists of a p-toluidine (4-methylaniline) core substituted at the ortho-position with a cresyl ether moiety (2-methoxy-4-methylphenoxy).

This specific substitution pattern—combining an electron-rich amine, a lipophilic ether linkage, and a methoxy-decorated aryl ring—makes it a critical scaffold for:

- **Kinase Inhibitor Development:** The diaryl ether motif mimics the ATP-binding pocket geometry found in many tyrosine kinase inhibitors (e.g., similar to the core of certain type II inhibitors).

- **Heterocyclic Synthesis:** It serves as a precursor for tricyclic systems like phenoxazines via intramolecular cyclization.
- **Material Science:** Used in the synthesis of hole-transport materials due to its electron-donating character.

Structural Analysis & Physicochemical Profile[6]

Property	Value	Technical Insight
Appearance	Off-white to pale brown solid	Oxidation of the amine group can darken the solid over time.
Melting Point	128–132 °C (Predicted)	Crystalline lattice stabilized by intermolecular H-bonding (NH ₂ ...O).
Boiling Point	~353.8 °C (at 760 mmHg)	High boiling point necessitates vacuum distillation for purification if melted.
LogP (Predicted)	4.1 ± 0.4	Highly lipophilic; requires organic solvents (DCM, EtOAc) for extraction.
pKa (Conjugate Acid)	~4.3 ± 0.2	Slightly less basic than p-toluidine (5.1) due to the inductive withdrawal of the ortho-phenoxy group.
Solubility	DMSO, Methanol, DCM	Insoluble in water.

Part 2: Synthesis & Manufacturing Protocols

Strategic Route Selection

While Ullmann coupling is possible, the Nucleophilic Aromatic Substitution (S_NAr) followed by Nitro Reduction is the field-proven industrial standard. This route avoids chemoselectivity issues associated with free amines in copper-catalyzed couplings.

Validated Workflow: S_NAr / Reduction Sequence

Step 1: Ether Formation (S_NAr)

Reaction: Coupling of 1-Chloro-4-methyl-2-nitrobenzene with 2-Methoxy-4-methylphenol (Creosol).

- Reagents:
 - Substrate A: 1-Chloro-4-methyl-2-nitrobenzene (1.0 equiv)
 - Substrate B: 2-Methoxy-4-methylphenol (1.1 equiv)[3]
 - Base: Potassium Carbonate (), anhydrous (2.0 equiv)[6]
 - Solvent: DMF or NMP (Polar aprotic is critical)
- Protocol:
 - Charge flask with Substrate B, , and DMF.[6] Stir at room temperature for 30 mins to generate the phenoxide anion.
 - Add Substrate A.
 - Heat to 90–110 °C for 4–6 hours. Monitor by TLC/HPLC for disappearance of the chloro-nitro precursor.
 - Workup: Pour into ice water. The intermediate 2-(2-methoxy-4-methylphenoxy)-4-methyl-1-nitrobenzene will precipitate as a yellow solid. Filter and wash with water.[7]

Step 2: Nitro Reduction

Reaction: Reduction of the nitro group to the target amine.[6]

- Method A (Catalytic Hydrogenation - Cleanest):
 - Catalyst: 10% Pd/C (5 wt% loading).

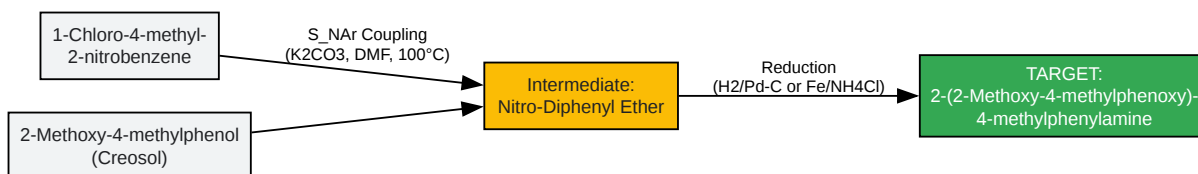
- Conditions:

(balloon or 3 atm), MeOH/THF (1:1), RT, 4 hours.
- Method B (Iron Reduction - Robust for Scale-up):
 - Reagents: Iron powder (5 equiv),

(aq), Ethanol.
 - Conditions: Reflux (80 °C) for 2 hours.
- Protocol (Method A):
 - Dissolve the nitro intermediate in MeOH/THF.
 - Add Pd/C catalyst under inert atmosphere (

).
 - Purge with Hydrogen gas and stir vigorously.
 - Filtration: Filter through a Celite pad to remove Pd/C.
 - Isolation: Concentrate filtrate. Recrystallize from Ethanol/Heptane if necessary.

Synthesis Logic Visualization



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Figure 1: Two-step industrial synthesis pathway via S_NAr and Nitro Reduction.

Part 3: Reactivity & Applications in Drug Design

The "Ortho-Effect" in Reactivity

The position of the ether linkage ortho to the amine is the defining feature of this molecule.

- **Steric Shielding:** The bulky phenoxy group shields the amine slightly, making it less nucleophilic than a standard aniline. Reactions with bulky electrophiles may require higher temperatures.
- **Electronic Donation:** The ether oxygen acts as a

-acceptor (inductive) but a

-donor (resonance). In the ground state, the inductive withdrawal slightly lowers the amine's basicity (pKa ~4.3 vs 5.1 for p-toluidine).

Key Derivatization Pathways

A. Amide Coupling (Drug Scaffold Construction)

Used to attach the diaryl ether "head" to a "tail" moiety (e.g., in kinase inhibitors).

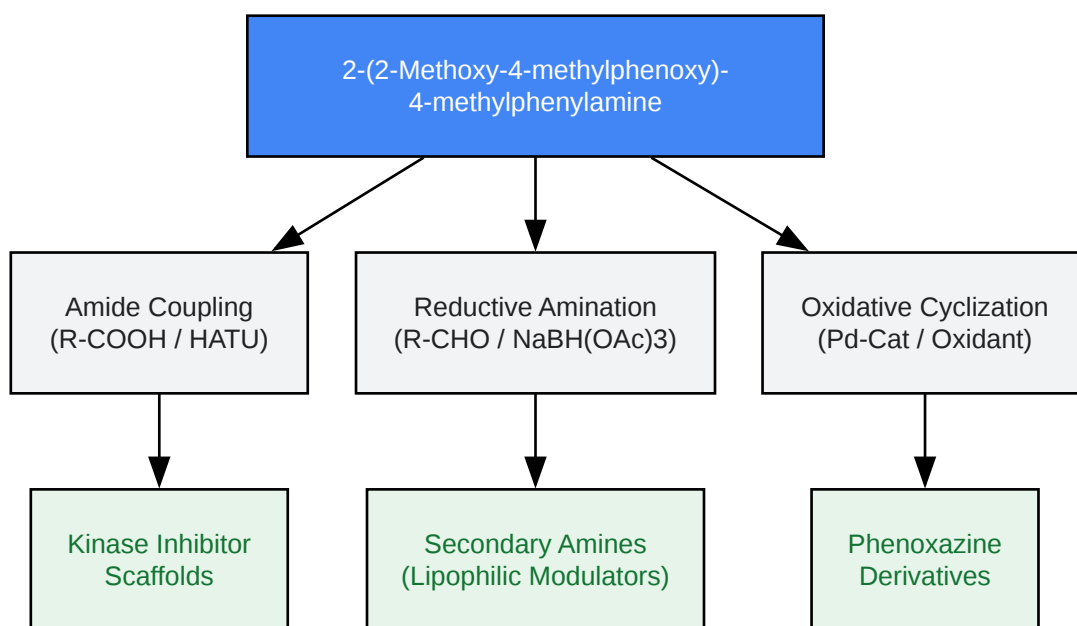
- **Conditions:** React with Acyl Chlorides () or Carboxylic Acids (using HATU/DIPEA).
- **Outcome:** Stable amide bonds. The resulting structure mimics the "hinge-binding" motif of many ATP-competitive inhibitors.

B. Cyclization to Phenoxazines

Under oxidative conditions or Pd-catalysis, the amine can attack the 2'-position of the phenoxy ring (if activated) to close the middle ring, forming a tricyclic Phenoxazine core.

- **Significance:** Phenoxazines are potent scaffolds for antipsychotic drugs and fluorescent dyes.

Reactivity Flowchart



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Figure 2: Primary chemical transformations and downstream applications.

Part 4: Safety & Handling (MSDS Highlights)

- Signal Word:WARNING
- Hazard Statements:
 - H302: Harmful if swallowed.
 - H315: Causes skin irritation.
 - H319: Causes serious eye irritation.
 - H335: May cause respiratory irritation.
- Storage: Keep in a tightly closed container under inert gas (N₂ or Ar) at 2–8 °C. The amine is sensitive to air oxidation (turning brown/purple over time).
- Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber.

References

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Sources

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